(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazolidine ring.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where a carboxyl group is added to the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)valeric acid: Similar structure with a valeric acid moiety instead of acetic acid.
Uniqueness
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is unique due to its specific combination of a thiazolidine ring and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen. They are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The compound in focus has been synthesized and studied for its specific biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits the ability to inhibit microbial growth by disrupting cell membrane integrity and inhibiting key metabolic enzymes.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including our compound of interest, possess significant antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains.
Anti-inflammatory Activity
A notable study assessed the effects of a related thiazolidinone derivative on liver protection against carbon tetrachloride (CCl₄)-induced injury in rats. The results showed that treatment with the thiazolidinone significantly reduced serum alanine aminotransferase levels and improved histological liver architecture by modulating NF-κB activation .
Anticancer Activity
In vitro studies have evaluated the anticancer activity of thiazolidinone derivatives against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds demonstrated IC₅₀ values ranging from 5.1 to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
Case Studies
- Liver Protection Study :
- Anticancer Efficacy Study :
Data Summary Table
Properties
IUPAC Name |
2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-4-2-1-3-7(8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNGHKCFKVZXDT-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.